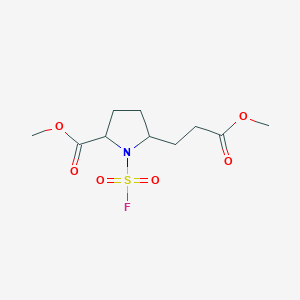
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate, also known as MSOF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MSOF is a synthetic molecule that belongs to the class of sulfonyl fluorides and has been found to exhibit promising properties as an inhibitor of various enzymes and proteins.
Mécanisme D'action
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate works by irreversibly binding to the active site of enzymes and proteins, leading to their inhibition. The fluorosulfonyl group of this compound is highly reactive and forms a covalent bond with the active site residues of the target protein, thereby blocking its activity. The mechanism of action of this compound is similar to that of other sulfonyl fluorides, such as diisopropyl fluorophosphate (DFP) and phenylmethanesulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, leading to a range of biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to affect the immune system and modulate the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate has several advantages as a research tool, including its high potency, specificity, and irreversibility. It can be used to study the structure and function of enzymes and proteins, as well as for drug discovery and development. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research and development of Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate. One area of interest is the identification of new targets for this compound inhibition, particularly in the field of cancer research. Another area of focus is the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, this compound could be used as a tool for studying the role of enzymes and proteins in various disease states, as well as for the development of new therapies.
Méthodes De Synthèse
The synthesis of Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate involves a multi-step process that starts with the reaction of 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl fluorosulfonate to yield this compound. The synthesis process has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate has been found to be a potent inhibitor of various enzymes and proteins, including serine proteases, metalloproteases, and proteasomes. It has been shown to exhibit promising activity against cancer cells, viruses, and bacteria. This compound has also been used as a tool for studying the structure and function of enzymes and proteins, as well as for drug discovery and development.
Propriétés
IUPAC Name |
methyl 1-fluorosulfonyl-5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO6S/c1-17-9(13)6-4-7-3-5-8(10(14)18-2)12(7)19(11,15)16/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRONHTBDDCYKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(N1S(=O)(=O)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2828425.png)
![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)
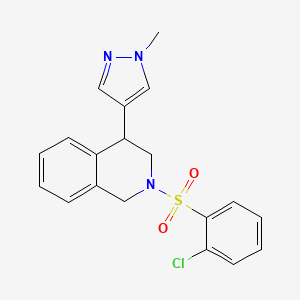
![5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2828428.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B2828433.png)
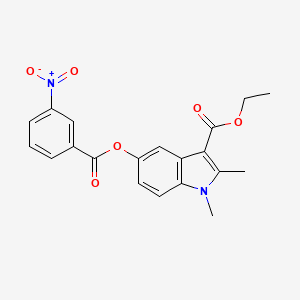
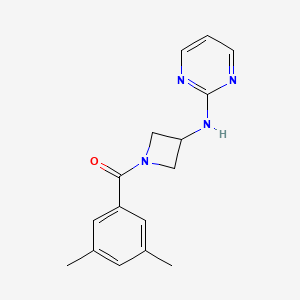
![3-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2828437.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828439.png)
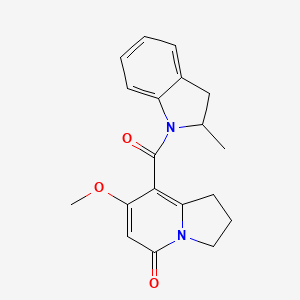

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2828442.png)
